molecular formula C9H9NO2 B1663983 1-Phenyl-2-nitropropene CAS No. 705-60-2

1-Phenyl-2-nitropropene

Cat. No. B1663983
CAS RN: 705-60-2
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-BQYQJAHWSA-N
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Description

Synthesis Analysis

1-Phenyl-2-nitropropene can be synthesized by reacting benzaldehyde with nitroethane and butylamine . The reaction is a nitroaldol reaction, and is a variant of a Knoevenagel condensation reaction, which is one of a broader class of reactions called Henry condensations, or simply Henry reactions . The synthesis process has been detailed in various papers .


Molecular Structure Analysis

1-Phenyl-2-nitropropene has a molecular formula of C9H9NO2. The double bond between carbon atoms 2 and 3 is conjugated with the nitro group, resulting in a highly polar and electron-rich system . It is a derivative of acrylonitrile, incorporating a phenyl group and a nitro group .


Chemical Reactions Analysis

1-Phenyl-2-nitropropene can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds . This reactivity is due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . It can also be reduced in the presence of a catalyst to produce phenylacetone, which is a controlled precursor of methamphetamine .


Physical And Chemical Properties Analysis

1-Phenyl-2-nitropropene is a stable compound at room temperature and pressure, provided it is protected from oxygen . It is a light-yellow crystalline solid with a distinct smell . The double bond between carbon atoms 2 and 3 is conjugated with the nitro group, resulting in a highly polar and electron-rich system .

Scientific Research Applications

Spectroscopic Analysis

1-Phenyl-2-nitropropene has been extensively studied through various spectroscopic techniques, including FTIR, FT-Raman, UV-Vis, and NMR spectroscopy. Xavier and Periandy (2015) conducted a detailed spectral analysis of this compound, utilizing quantum mechanical computations. Their study involved exploring different conformers, vibrational modes, and the molecular structure of 1-Phenyl-2-nitropropene, including bond lengths, angles, and dihedral angles. They also investigated the compound's non-linear optical properties and its thermodynamic properties at different temperatures (Xavier & Periandy, 2015).

Molecular Structure and Reactivity

In a separate study, Xavier (2017) focused on the molecular structure and reactivity of 1-Phenyl-2-nitropropene. The research involved investigating the bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature of the molecule. This study combined spectroscopic techniques with theoretical methods, including ab initio and DFT theories, to analyze the molecular structure and bio-active properties of 1-Phenyl-2-nitropropene (Xavier, 2017).

Reaction Mechanism Studies

Jasiński et al. (2009) conducted a DFT study on the cycloaddition reactions of 2-nitropropene-1, which provided insights into the reaction mechanisms of these types of compounds. Their research suggested a concerted reaction mechanism, highlighting the asymmetric nature of transition complexes in these reactions (Jasiński et al., 2009).

Other Applications

  • Chu et al. (2005) reported the structure of a compound obtained from the reaction of N-methylhydroxylamine with 1-phenyl-2-nitropropene, emphasizing the stereoselectivity of this reaction (Chu, Li, & Liu, 2005).
  • Thominiaux et al. (1999) explored the use of nitroalkenes, including 1-phenyl-2-nitropropene, in asymmetric Michael reactions, which are significant for the synthesis of various organic compounds (Thominiaux et al., 1999).

Safety And Hazards

1-Phenyl-2-nitropropene is labeled as Harmful by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and is a known irritant. Thus, breathing fumes and direct skin and eye contact must be avoided . The median lethal dose for oral exposure in rats and mice is greater than 500 mg/kg and 1176 mg/kg, respectively .

Future Directions

Efforts to regulate 1-Phenyl-2-nitropropene must strike a delicate balance between fostering innovation and safeguarding public health and safety. Regulatory frameworks must evolve to address emerging threats while preserving avenues for legitimate research and development . Future research endeavors should prioritize eco-friendly synthesis approaches and explore the pharmacological properties of 1-Phenyl-2-nitropropene derivatives .

properties

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336391
Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenyl-2-nitropropene

CAS RN

705-60-2, 18315-84-9
Record name 1-Phenyl-2-nitropropene
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Record name (2-Nitropropenyl)benzene, (E)
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Record name 1-Phenyl-2-nitropropene
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Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Record name 1-(2-Nitropropenyl)-benzene
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Record name 1-PHENYL-2-NITROPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-nitropropene
Reactant of Route 2
1-Phenyl-2-nitropropene

Citations

For This Compound
174
Citations
S Xavier, S Periandy - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… In this paper, the spectral analysis of 1-phenyl-2-nitropropene is carried out using the FTIR, FT Raman, FT NMR and UV–Vis spectra of the compound with the help of quantum …
Number of citations: 58 www.sciencedirect.com
J DeRuiter, CR Clark, FT Noggle - Journal of chromatographic …, 1994 - academic.oup.com
… Initially benzalde hyde was treated with butylamine, and the resulting imine was heated at reflux with nitroethane and acetic acid to yield 1-phenyl2-nitropropene. It is reported (6) that l-…
Number of citations: 19 academic.oup.com
FT Noggle - journal of Chromatographic Science, 1994 - chemistry.mdma.ch
… The conversion of 1-phenyl-2-nitropropene to amphetamine … upon catalytic reduction of 1-phenyl-2-nitropropene. However, … be used to convert 1-phenyl-2-nitropropene to amphetamine …
Number of citations: 3 chemistry.mdma.ch
Y Li, T Izumi - Journal of the Chinese Chemical Society, 2002 - Wiley Online Library
… The re duc tion of 1-phenyl-2-nitropropene-1 (1) on us ing ru … amine from start ing ma te rial 1-phenyl-2-nitropropene-1 (1). … When the hy dro ge na tion of 1-phenyl-2-nitropropene-1 (1) …
Number of citations: 7 onlinelibrary.wiley.com
BM Miller, PN Culshaw, SL Cresswell, WA Loughlin… - Forensic Chemistry, 2023 - Elsevier
… It involves the base-catalysed Knoevenagel condensation of benzaldehyde 1 and nitroethane 2 to form 1-phenyl-2-nitropropene 3. The 1-phenyl-2-nitropropene 3 is then converted to …
Number of citations: 0 www.sciencedirect.com
M Collins, H Salouros, AT Cawley… - Rapid …, 2010 - Wiley Online Library
… This paper describes the synthesis of 1-phenyl-2-nitropropene from benzaldehyde, produced via the catalytic oxidation of toluene, and nitroethane, the subsequent syntheses of …
M many thanx Barium - the-hive.archive.erowid.org
… %) of N-(beta-phenylisopropyl)-hydroxylamine, mp 63-64C, which was not depressed when mixed with the sample obtained from the reverse addition of LAH to 1-phenyl-2-nitropropene…
Number of citations: 2 the-hive.archive.erowid.org
RT Gilsdorf, FF Nord - Journal of the American Chemical Society, 1952 - ACS Publications
… addition of lithium aluminum hydride to 1-phenyl-2-nitropropene-l was studied in detail in order to correlate this method with those previously recorded in the literature for the reduction …
Number of citations: 77 pubs.acs.org
Y Sarrafi, K Alimohammadi - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 3 O 3 , was synthesized by a multi-component 1,3-dipolar cycloaddition of azomethine ylide, derived from isatin and proline by a decarboxylative route, and (E)-1-phenyl-2-nitropropene. …
Number of citations: 3 scripts.iucr.org
K Alimohammadi, Y Sarrafi, M Tajbakhsh, S Yeganegi… - Tetrahedron, 2011 - Elsevier
… nitrostyrene and (E)-1-phenyl-2-nitropropene were studied using experimental and theoretical … reactions were performed with (E)-1-phenyl-2-nitropropene, a remarkable inversion in the …
Number of citations: 80 www.sciencedirect.com

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